BenchChemオンラインストアへようこそ!

Istradefylline-d3,13C

LC-MS/MS bioanalysis isotope dilution mass spectrometry

Istradefylline-d3,13C is the definitive internal standard for bioanalytical quantification of istradefylline. Its dual d3,13C labeling at the non-exchangeable N7-methyl position prevents deuterium back-exchange and ensures perfect chromatographic co-elution with the native analyte, delivering superior matrix effect correction over single-isotope analogs. This reference-grade material, supplied with lot-specific CoA, enables robust, GLP-compliant LC-MS/MS method validation for PK/TK, ANDA bioequivalence, and DDI studies, supporting direct regulatory submission with documented traceability.

Molecular Formula C₁₉¹³CH₂₁D₃N₄O₄
Molecular Weight 388.44
Cat. No. B1152631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstradefylline-d3,13C
Synonyms(E)-8-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-3,7-dihydro-7-methyl-1H-Purine-2,6-dione-d3,13C;  Istradefylline-d3,13C;  KW 6002-d3,13C; 
Molecular FormulaC₁₉¹³CH₂₁D₃N₄O₄
Molecular Weight388.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Istradefylline-d3,13C Internal Standard: Procurement-Grade Stable Isotope-Labeled Reference for LC-MS/MS Quantification


Istradefylline-d3,13C (CAS unlabeled parent: 155270-99-8; labeled compound CAS: 2749234-46-4) is a dual stable isotope-labeled analog of istradefylline, a selective adenosine A2A receptor antagonist clinically used as adjunctive treatment for Parkinson's disease . The compound incorporates both deuterium (d3) and carbon-13 (13C) isotopic labels positioned on the N7-methyl group of the purine-2,6-dione core structure . With a molecular formula of C₁₉¹³CH₂₁D₃N₄O₄ and molecular weight of 388.44 g/mol, this labeled compound is purpose-designed as an internal standard (IS) for accurate quantification of unlabeled istradefylline in biological matrices via LC-MS/MS or GC-MS methodologies [1]. The dual-labeling strategy ensures chemical identity with the native analyte while providing a distinct mass difference that enables co-elution and compensation for matrix effects, ionization variability, and sample preparation losses .

Why Istradefylline-d3,13C Cannot Be Substituted with Unlabeled or Single-Isotope Analogs in Quantitative Bioanalysis


The selection of an internal standard for LC-MS/MS quantification of istradefylline is not interchangeable with structurally related compounds, unlabeled standards, or single-isotope labeled analogs. Structural analogs (e.g., caffeine or other methylxanthines) exhibit different extraction recovery, chromatographic retention behavior, and ionization efficiency in electrospray ionization sources, resulting in incomplete compensation for matrix effects and unacceptable quantification bias [1]. Unlabeled istradefylline cannot be used as an internal standard because it is indistinguishable from the target analyte in the sample, precluding independent quantification. Single-isotope labeled variants (e.g., d3-only or 13C-only istradefylline) may present limitations: deuterium-only labels can produce chromatographic retention time shifts due to the physicochemical difference between C–H and C–D bonds, leading to differential matrix effect exposure and compromised quantification accuracy [2]. Furthermore, deuterium labels positioned on exchangeable sites risk back-exchange to protium in biological matrices, altering the effective mass difference and introducing systematic error . The dual d3,13C labeling configuration of Istradefylline-d3,13C addresses these failure modes through multiple reinforcing mechanisms detailed in the quantitative evidence below.

Istradefylline-d3,13C Quantitative Differentiation Evidence: Procurement Decision Criteria


Dual d3,13C Isotopic Labeling Configuration: Mass Difference Superiority vs. d3-Only Analogs

Istradefylline-d3,13C incorporates both three deuterium atoms and one carbon-13 atom specifically at the N7-methyl position, yielding a net mass increase of +4 Da relative to unlabeled istradefylline (m/z increase from parent molecular ion) . This dual-labeling configuration exceeds the minimum recommended mass difference of +3 Da for small-molecule LC-MS/MS internal standards, thereby eliminating spectral overlap between the analyte and IS isotopologue clusters that would otherwise compromise quantification linearity at low concentrations . In comparison, d3-only labeled istradefylline provides a +3 Da shift, which may still exhibit partial isotopic peak overlap with the unlabeled analyte's natural abundance M+1 and M+2 isotopologues depending on instrument resolution settings, whereas the +4 Da shift provided by the dual d3,13C configuration achieves complete baseline resolution in the mass domain . The 13C label additionally confers chromatographic co-elution fidelity superior to deuterium-only labeling, as deuterium substitution can induce retention time shifts of approximately 0.02–0.10 minutes on reversed-phase columns due to altered lipophilicity, whereas 13C labeling preserves retention time identity [1].

LC-MS/MS bioanalysis isotope dilution mass spectrometry stable isotope labeling

Chromatographic Co-Elution Fidelity: 13C Advantage Over Deuterium-Induced Retention Time Drift

Stable isotope-labeled internal standards are presumed to co-elute with the target analyte; however, deuterium labeling (2H replacement of 1H) introduces a measurable physicochemical difference in lipophilicity due to the shorter C–D bond length and lower vibrational frequency compared to C–H bonds, which can manifest as a retention time shift on reversed-phase LC columns [1]. This shift, typically in the range of 0.02–0.10 minutes for multiply deuterated compounds, causes the deuterated IS and unlabeled analyte to experience different solvent composition microenvironments during gradient elution, resulting in differential ionization suppression or enhancement that is not fully compensated by the IS ratio method [2]. Istradefylline-d3,13C mitigates this effect through its 13C label component: 13C substitution does not alter lipophilicity or retention time, and the dual-label configuration anchors the chromatographic behavior more closely to the unlabeled analyte than d3-only labeling achieves . For regulatory bioanalysis, this translates to IS-normalized matrix factor values (calculated as analyte matrix factor divided by IS matrix factor) approaching 1.0 with lower %CV across multiple matrix lots, a critical parameter for method robustness documentation.

chromatography matrix effect compensation LC-MS/MS validation stable isotope internal standard

Non-Exchangeable Label Positioning: Isotopic Stability vs. Labile Deuterium Analogs

Istradefylline-d3,13C positions its deuterium labels on the N7-methyl carbon, a non-exchangeable aliphatic site, rather than on heteroatoms (O, N) or alpha-carbonyl positions where hydrogen/deuterium back-exchange with protic solvents or biological matrices can occur . In contrast, internal standards bearing deuterium on exchangeable positions (e.g., phenolic –OD, amine –ND, or alpha to carbonyl groups) undergo measurable loss of label under typical sample preparation and storage conditions: studies document 5–30% deuterium loss over 24-hour aqueous incubation at physiological pH for labile sites . This back-exchange alters the effective mass difference between IS and analyte, introducing variable bias across sample batches and compromising long-term method reproducibility. The 13C label in Istradefylline-d3,13C is chemically non-exchangeable under all bioanalytical conditions, providing an invariant +1 Da contribution to the mass shift irrespective of sample matrix pH, temperature, or storage duration [1].

isotopic exchange method validation bioanalytical stability SIL-IS design

Regulatory-Grade Purity and Characterization Documentation: Batch Consistency vs. Research-Grade Alternatives

Istradefylline-d3,13C from established reference standard suppliers is offered with fully characterized purity specifications, including chemical purity (typically ≥98% by HPLC/CP), isotopic enrichment (99 atom% 13C, 98 atom% D), and absence of detectable unlabeled species that could compromise quantification limits . This level of characterization, accompanied by Certificate of Analysis (CoA) documentation per lot, meets regulatory expectations for analytical method validation (AMV) and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial pharmaceutical production [1]. In comparison, research-grade or custom-synthesized labeled analogs may lack lot-specific CoA documentation, isotopic purity verification, or traceability against pharmacopeial standards (USP or EP), creating compliance gaps during regulatory submission review . The compound's defined storage conditions (room temperature solid stability) and availability in multiple packaging sizes enable scalable procurement aligned with both exploratory and GLP-validated study phases .

reference standard pharmacopeial traceability ANDA method validation quality control

Istradefylline-d3,13C Optimal Procurement and Deployment Scenarios for Regulated Bioanalysis


Regulated Pharmacokinetic (PK) and Toxicokinetic (TK) Studies Requiring FDA/EMA Bioanalytical Method Validation

Istradefylline-d3,13C serves as the definitive internal standard for quantifying plasma, serum, or tissue concentrations of istradefylline in GLP-compliant PK/TK studies. The +4 Da mass difference ensures complete spectral separation from the unlabeled analyte, satisfying selectivity requirements for method validation (typically requiring ≤20% interference at LLOQ). The non-exchangeable labeling configuration maintains invariant IS response across all sample storage and processing conditions, eliminating a source of between-batch variability that could trigger costly re-analysis . Procurement of the characterized reference-grade material with lot-specific CoA directly supports the reference standard characterization section of bioanalytical reports submitted to regulatory authorities .

Abbreviated New Drug Application (ANDA) Bioequivalence Studies for Generic Istradefylline Formulations

In ANDA bioequivalence studies comparing generic istradefylline formulations to the reference listed drug (Nourianz), Istradefylline-d3,13C provides the stable isotope dilution mass spectrometry (SID-MS) capability required for accurate cross-study and cross-laboratory data comparability. The dual-label configuration's superior matrix effect compensation (approaching 100% IS-normalized matrix factor) reduces inter-laboratory variability in concentration measurements, a critical factor when pooling data from multiple clinical sites for regulatory submission . The compound's documented traceability pathway to pharmacopeial standards (USP or EP) supports ANDA quality module requirements for reference standard qualification .

Metabolite Profiling and Drug-Drug Interaction (DDI) Studies Involving CYP1A2 Modulation

Istradefylline undergoes CYP1A2-mediated metabolism, and accurate quantification of both parent drug and metabolites in DDI studies requires an internal standard that does not interfere with metabolite ion channels or undergo differential extraction. Istradefylline-d3,13C, with its labels positioned on the N7-methyl group that is retained in major metabolites, enables simultaneous quantification of istradefylline and its demethylated metabolites using a single IS addition . The 13C label component ensures that the IS maintains identical chromatographic behavior to the parent drug across varied mobile phase compositions used in metabolite separation, reducing method development time for multi-analyte panels .

Clinical Therapeutic Drug Monitoring (TDM) Assay Development for Parkinson's Disease Patient Management

As istradefylline therapeutic monitoring gains clinical traction for optimizing adjunctive therapy in Parkinson's disease patients, the development of robust clinical LC-MS/MS assays requires an internal standard that performs reproducibly across high patient sample volumes and varied matrix conditions (e.g., hemolyzed, lipemic, or icteric plasma). Istradefylline-d3,13C's resistance to deuterium back-exchange and matrix effect variability ensures that clinical laboratory-developed tests (LDTs) maintain accuracy over extended calibration curve stability periods, reducing the frequency of recalibration and quality control failures in high-throughput clinical chemistry environments . The room-temperature storage stability simplifies clinical laboratory inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Istradefylline-d3,13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.